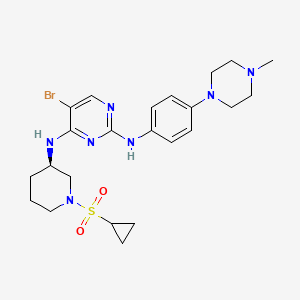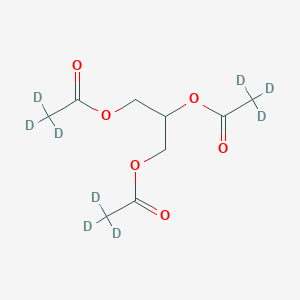
Triacetin-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triacetin-d9, also known as glyceryl triacetate-d9, is a deuterated form of triacetin. Triacetin is a clear, colorless, and odorless liquid with the chemical formula C_9H_14O_6. The deuterated form, this compound, is used in various scientific research applications due to its unique properties. It is a triglyceride where three acetate groups are bonded to a glycerol backbone, making it a versatile compound in both chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triacetin-d9 primarily involves the esterification of deuterated glycerol (glycerol-d8) with acetic acid or acetic anhydride. This reaction is typically catalyzed by acidic or basic catalysts and can be conducted under reflux to ensure complete conversion. The process may vary slightly depending on the desired purity and yield. Advances in catalytic systems and process engineering have enabled more efficient and environmentally friendly production methods .
Industrial Production Methods
Industrial production of this compound involves scaling up the esterification process under controlled conditions. The use of continuous liquid-liquid extraction techniques and catalytic systems improves the preparation and separation of this compound. This method is solvent-free, metal-free, and halogen-free, making it environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
Triacetin-d9 undergoes various chemical reactions, including:
Esterification: The primary reaction for its synthesis.
Hydrolysis: Breaking down into glycerol and acetic acid.
Transesterification: Reaction with alcohols to form different esters.
Common Reagents and Conditions
Acidic or Basic Catalysts: Used in esterification and hydrolysis reactions.
Alcohols: Used in transesterification reactions.
Reflux Conditions: Ensures complete conversion in esterification reactions.
Major Products Formed
Glycerol-d8: Formed during hydrolysis.
Various Esters: Formed during transesterification
Wissenschaftliche Forschungsanwendungen
Triacetin-d9 has diverse applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in studies involving metabolic pathways and enzyme activities.
Medicine: Used in drug formulation and delivery systems.
Industry: Acts as a plasticizer, solvent, and additive in various industrial processes
Wirkmechanismus
Triacetin-d9 exerts its effects through its role as a solvent and plasticizer. In biological systems, it enhances the solubility and bioavailability of active ingredients in drug formulations. It interacts with molecular targets and pathways involved in metabolic processes, aiding in the controlled release of active agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triacetin: The non-deuterated form, widely used in similar applications.
Diacetin: Contains two acetate groups, used as a plasticizer and solvent.
Monoacetin: Contains one acetate group, used in food and pharmaceutical industries.
Uniqueness of Triacetin-d9
This compound is unique due to its deuterated nature, which makes it valuable in studies involving nuclear magnetic resonance (NMR) spectroscopy. The presence of deuterium atoms enhances the resolution and sensitivity of NMR analysis, making it a preferred choice in research applications .
Eigenschaften
Molekularformel |
C9H14O6 |
|---|---|
Molekulargewicht |
227.26 g/mol |
IUPAC-Name |
2,3-bis[(2,2,2-trideuterioacetyl)oxy]propyl 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C9H14O6/c1-6(10)13-4-9(15-8(3)12)5-14-7(2)11/h9H,4-5H2,1-3H3/i1D3,2D3,3D3 |
InChI-Schlüssel |
URAYPUMNDPQOKB-GQALSZNTSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(=O)OCC(COC(=O)C([2H])([2H])[2H])OC(=O)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(=O)OCC(COC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



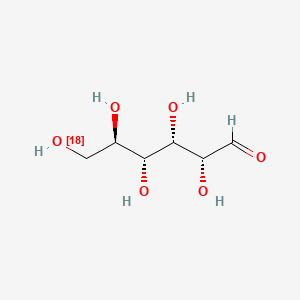
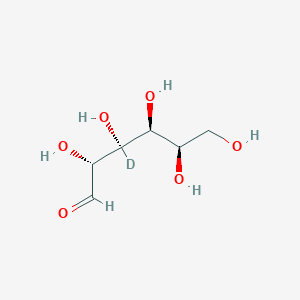
![[(1R,2S,5R,6S,7S,8R,10S,11S,14Z,16Z,18S,19S,22R,24R,25S,26R,28S,30S,31R,33S)-6,7,24,25-tetrahydroxy-5-(hydroxymethyl)-10,24,31,33-tetramethyl-13-oxo-28-phenyl-4,12,27,29,32-pentaoxaoctacyclo[26.3.1.119,22.01,8.02,26.03,5.07,11.025,30]tritriaconta-14,16-dien-18-yl] 3-methylbutanoate](/img/structure/B12396995.png)
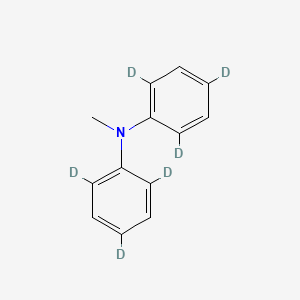
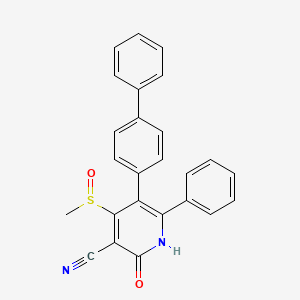

![4-[(1R,4R,10S,13S,16S,18R)-10-[3-[[acetamido(amino)methylidene]amino]propyl]-18-hydroxy-16-(1H-imidazol-5-ylmethyl)-3,9,12,15,20-pentaoxo-2,8,11,14,17-pentazatricyclo[15.2.1.04,8]icosan-13-yl]butanoic acid](/img/structure/B12397012.png)

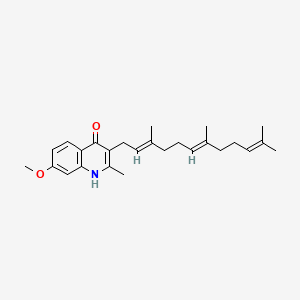

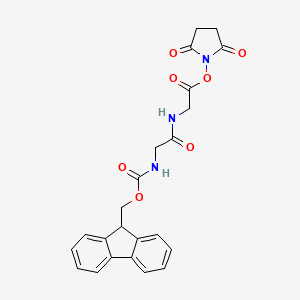
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12397045.png)
